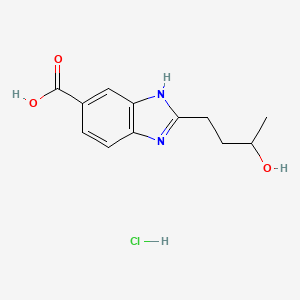

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride

Description

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride is a benzimidazole derivative characterized by a 3-hydroxy-butyl substituent at the 2-position of the benzimidazole core and a carboxylic acid group at the 5-position, forming a hydrochloride salt. The hydroxy-butyl moiety introduces both hydrophilicity and hydrogen-bonding capacity, which may enhance solubility and influence interactions in biological systems . The hydrochloride salt further improves aqueous solubility, making it suitable for pharmaceutical and biochemical research applications .

Synthesis typically involves condensation reactions between substituted aldehydes and diamines under acidic conditions, followed by purification via crystallization .

Properties

IUPAC Name |

2-(3-hydroxybutyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-7(15)2-5-11-13-9-4-3-8(12(16)17)6-10(9)14-11;/h3-4,6-7,15H,2,5H2,1H3,(H,13,14)(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSANFRRODFJALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=NC2=C(N1)C=C(C=C2)C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424942 | |

| Record name | 2-(3-Hydroxybutyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-55-7 | |

| Record name | 2-(3-Hydroxybutyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives

The foundational step in synthesizing 2-(3-Hydroxy-butyl)-1H-benzimidazole-5-carboxylic acid involves the cyclocondensation of o-phenylenediamine with a suitable carboxylic acid derivative, typically a 5-substituted carboxylic acid chloride or ester. This reaction forms the benzimidazole ring system with the carboxylic acid functionality at the 5-position.

- Reagents: o-Phenylenediamine, 5-carboxylic acid chloride or ester

- Conditions: Room temperature to mild heating (20–60°C), organic solvents such as dichloromethane or tetrahydrofuran (THF)

- Catalysts/Bases: Triethylamine or other organic bases to neutralize HCl formed during condensation

- Outcome: Formation of 1H-benzimidazole-5-carboxylic acid intermediate

Introduction of the 3-Hydroxybutyl Side Chain

The hydroxybutyl substituent at the 2-position is introduced via nucleophilic substitution or alkylation of the benzimidazole nitrogen or carbon at position 2, depending on the synthetic route.

- Method: Nucleophilic substitution of a halogenated butanol derivative (e.g., 3-chlorobutanol) with the benzimidazole intermediate

- Reagents: 3-chlorobutanol, potassium carbonate (base)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)

- Conditions: Elevated temperatures (80–120°C) to facilitate substitution

- Result: Formation of 2-(3-hydroxybutyl)-1H-benzimidazole-5-carboxylic acid

Alternative Hydrolysis and Esterification Steps

In some protocols, ester derivatives of benzimidazole carboxylic acids are first synthesized and then hydrolyzed to the free acid.

- Example: Refluxing ethyl benzimidazole-5-carboxylate derivatives with aqueous sodium hydroxide or sodium carbonate in THF or ethanol

- Monitoring: Thin-layer chromatography (TLC) to track reaction progress

- Workup: Acidification with dilute hydrochloric acid to precipitate the free acid

- Purification: Recrystallization from methanol or butanol to obtain pure product

Industrial Scale Considerations

Industrial synthesis adapts the above methods with process optimizations:

- Continuous flow reactors for better control of reaction parameters and scalability

- Automated pH and temperature control to maximize yield and purity

- Purification: Combination of recrystallization and chromatographic techniques (silica gel column chromatography with ethyl acetate/hexane gradients) to achieve >95% purity

- Avoidance of expensive chromatographic steps where possible by optimizing reaction selectivity and crystallization conditions

Reaction Conditions and Parameters Summary

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Cyclocondensation | o-Phenylenediamine + 5-carboxylic acid chloride + triethylamine | Dichloromethane | Room temp (20–25°C) | Base neutralizes HCl byproduct |

| Hydroxybutyl side chain introduction | 3-Chlorobutanol + K2CO3 (base) | Dimethylformamide | 80–120°C | Nucleophilic substitution reaction |

| Ester hydrolysis (if applicable) | NaOH or Na2CO3 aqueous solution | THF/Ethanol | Reflux (60–70°C) | Followed by acidification and precipitation |

| Purification | Recrystallization, chromatography | Methanol, Butanol | Ambient | Achieves high purity |

Chemical Reaction Analysis

- Oxidation: The hydroxybutyl side chain can be oxidized to ketone or aldehyde derivatives using oxidants like potassium permanganate.

- Reduction: The carboxylic acid group can be reduced to alcohols using lithium aluminum hydride.

- Substitution: Electrophilic substitutions on the benzimidazole ring (e.g., nitration) can be performed under acidic conditions.

Characterization and Quality Control

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence and position of the hydroxybutyl chain and carboxylic acid group.

- IR Spectroscopy: Characteristic peaks for carboxylic acid C=O (~1700 cm⁻¹) and hydroxyl O-H (~2500–3500 cm⁻¹).

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (approx. 270.7 g/mol for hydrochloride salt).

- HPLC: Used to assess purity and monitor stability under various conditions.

Research Findings and Notes

- The hydroxybutyl substituent increases aqueous solubility compared to other benzimidazole derivatives.

- The compound’s stability can be sensitive to oxidative degradation due to the hydroxybutyl side chain.

- Purification by recrystallization is effective in removing impurities and achieving pharmaceutical-grade purity.

- Industrial processes emphasize minimizing chromatographic steps to reduce cost and complexity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzoimidazole core can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Electrophiles such as halogens, nitrating agents, under acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzoimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi .

- Anticancer Properties : The compound's mechanism of action involves the inhibition of topoisomerases and DNA intercalation, which are critical in cancer therapy. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through these pathways .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways crucial for the survival of pathogens and cancer cells. This inhibition can disrupt normal cellular functions, leading to cell death .

Coordination Chemistry

In the field of coordination chemistry, 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride serves as a ligand for metal ions. Its ability to form stable complexes with various transition metals can be leveraged in catalysis and materials science applications.

- Catalytic Applications : The metal complexes formed with this compound are being explored for their catalytic properties in organic synthesis, potentially aiding in the development of more efficient synthetic pathways.

Material Science

The unique properties of this compound also extend to material science, where it is used in the development of new materials.

- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with enhanced properties, such as increased thermal stability and mechanical strength. Research is ongoing to explore its incorporation into polymer matrices for various applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing promising results that support further investigation into its use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydroxy-butyl side chain and carboxylic acid group can interact with biological molecules through hydrogen bonding and ionic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Variations

Key structural differences among benzimidazole derivatives lie in the substituents at the 2-position, which significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical and Reactivity Differences

- The hydrochloride salt further enhances aqueous solubility over non-salt forms (e.g., 2-(4-hydroxy-phenyl) derivative) .

- Electronic Effects : Chlorinated substituents (e.g., 3-chloro-thiophene in ) introduce electron-withdrawing effects, increasing acidity of the carboxylic acid group and modulating reaction kinetics. In contrast, hydroxy-butyl is electron-donating, which may reduce acidity compared to chloro-substituted analogs .

- Steric Considerations : Bulky substituents like 3-hydroxy-butyl may hinder access to active sites in enzymes, whereas smaller groups like methyl or hydroxy-ethyl minimize steric interference .

Biological Activity

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride (CAS 436099-55-7) is a benzoimidazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoimidazole core, which is known for its diverse biological activities. The presence of the hydroxyl and carboxylic acid functional groups enhances its solubility and potential interactions with biological targets.

Anticancer Properties

Research indicates that 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have shown that it induces apoptosis in cancer cells through multiple mechanisms:

- Mechanism of Action : The compound appears to trigger apoptosis via caspase activation, leading to cell cycle arrest and subsequent cell death. This mechanism is crucial for its anticancer efficacy.

- Cell Lines Tested : It has been tested against several human cancer cell lines, including:

- MCF-7 (breast adenocarcinoma)

- HCT-116 (colon carcinoma)

- U-937 (acute monocytic leukemia)

The compound demonstrated IC50 values comparable to or better than standard chemotherapeutics like doxorubicin, indicating its potential as a therapeutic agent.

Cytotoxicity Data

The following table summarizes the cytotoxic effects of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.93 | Apoptosis via caspase activation |

| HCT-116 | 2.84 | Cell cycle arrest |

| U-937 | 0.75 | Induction of apoptosis |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Apoptosis Induction : A study demonstrated that treatment with the compound resulted in increased caspase-3 activity in MCF-7 cells, confirming its role as an apoptosis inducer. Flow cytometry analysis revealed a significant increase in early apoptotic cells after treatment.

- Comparative Analysis with Other Compounds : In comparative studies, 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride showed enhanced activity compared to traditional chemotherapeutics, suggesting a promising alternative for cancer treatment.

The biological activity of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride can be attributed to several mechanisms:

- Caspase Activation : The compound activates caspases, which are critical for the execution phase of apoptosis.

- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed post-treatment, contributing to oxidative stress and apoptosis.

Q & A

Q. How can researchers validate the compound’s role in modulating specific signaling pathways (e.g., apoptosis)?

- Methodological Answer :

- Western blotting : Quantify caspase-3/9 activation in treated vs. untreated cells.

- RNA-seq : Identify differentially expressed genes in pathways like PI3K/Akt or MAPK.

- Knockdown/overexpression models (CRISPR/Cas9) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.